3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-benzoxazole-2(3H)-thione
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Overview
Description
3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE typically involves the reaction of 3-(trifluoromethyl)aniline with benzoxazole derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions
3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifloxystrobin: An agrochemical with a trifluoromethyl group used as a fungicide.
Uniqueness
What sets 3-({[3-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1,3-BENZOXAZOLE-2-THIONE apart is its unique combination of a trifluoromethyl group with a benzoxazole-thione structure. This combination provides enhanced stability, bioavailability, and a broad range of applications in various fields .
Properties
Molecular Formula |
C15H11F3N2OS |
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Molecular Weight |
324.3 g/mol |
IUPAC Name |
3-[[3-(trifluoromethyl)anilino]methyl]-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C15H11F3N2OS/c16-15(17,18)10-4-3-5-11(8-10)19-9-20-12-6-1-2-7-13(12)21-14(20)22/h1-8,19H,9H2 |
InChI Key |
NQTQXNJOAOMNCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)CNC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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